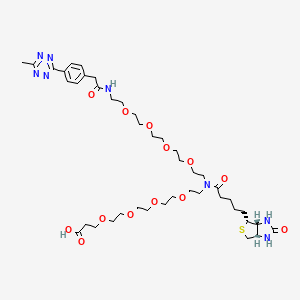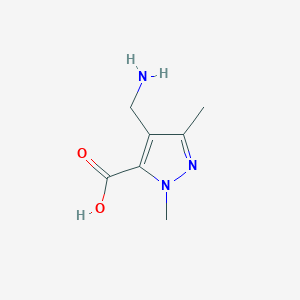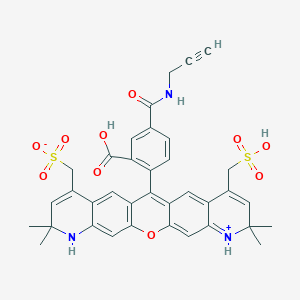
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid is a compound that belongs to the isoxazole family, which is known for its significant role in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a morpholine ring and a fluoro-substituted phenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid typically involves a series of chemical reactions. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving isoxazole derivatives.
Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism of action of 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by binding to enzymes or receptors, modulating their activity. The presence of the fluoro and morpholine groups may enhance the compound’s affinity for certain biological targets, leading to more potent effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid can be compared with other isoxazole derivatives, such as:
- 5-(4-Fluorophenyl)isoxazole-3-methanol
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Eigenschaften
Molekularformel |
C14H13FN2O4 |
|---|---|
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
5-(3-fluoro-4-morpholin-4-ylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O4/c15-10-7-9(13-8-11(14(18)19)16-21-13)1-2-12(10)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,18,19) |
InChI-Schlüssel |
UOWLUGXFZFHJAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=CC(=NO3)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)



![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)

![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)

![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)


